![molecular formula C19H12N2O3 B5122581 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide, also known as PBD-1, is a synthetic compound that has been studied for its potential applications in cancer treatment. PBD-1 belongs to a class of compounds called pyrrolobenzodiazepines (PBDs), which are known for their ability to bind to DNA and disrupt its function.
Applications De Recherche Scientifique
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been studied for its potential applications in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, and it has been tested in clinical trials as a treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Mécanisme D'action
The mechanism of action of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide involves its ability to bind to DNA and disrupt its function. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide binds to the minor groove of DNA and forms covalent bonds with the guanine base. This results in the formation of DNA adducts, which can lead to DNA damage and cell death. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to be highly selective for tumor cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in clinical trials as a treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is its potent anti-tumor activity in preclinical studies. It has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. In addition, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to be highly selective for tumor cells, which may limit its effectiveness in certain types of cancer.
Orientations Futures
There are several future directions for the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in cancer research. One direction is to further study its mechanism of action and identify the specific DNA adducts that it forms. This could lead to the development of more potent PBDs that are selective for specific types of cancer. Another direction is to study the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in combination with other cancer treatments, such as immunotherapy. This could lead to the development of more effective cancer treatments that target multiple pathways. Finally, the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in personalized medicine could be explored, where the compound is used to target specific mutations in individual patients.
Méthodes De Synthèse
The synthesis of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is a complex process that involves several steps. The first step involves the synthesis of a pyrrole-2-carboxylic acid derivative, which is then converted into a pyrrolobenzodiazepine intermediate. The intermediate is then reacted with a pyridine derivative to form the final product, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide. The synthesis of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is a challenging process and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
3-oxo-N-pyridin-4-ylbenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-18(21-13-7-9-20-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)24-19(16)23/h1-11H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOZTLOTKACYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

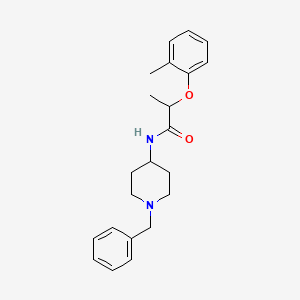
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
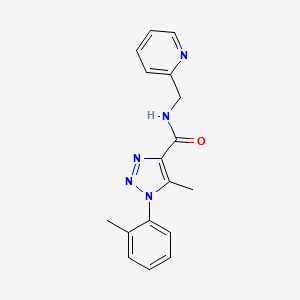


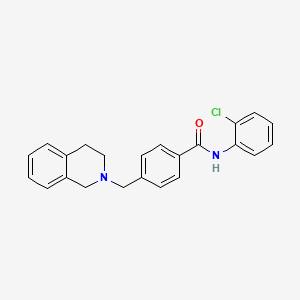
![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)

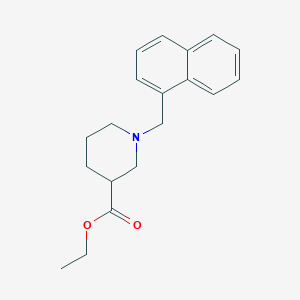
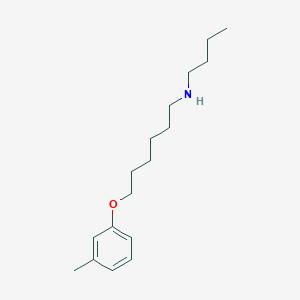
![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)